Product packaging for Fmoc-Gln-OH(Cat. No.:CAS No. 118609-68-0)

Fmoc-Gln-OH

Cat. No.: B039730
CAS No.: 118609-68-0
M. Wt: 368.4 g/mol
InChI Key: IZKGGDFLLNVXNZ-KRWDZBQOSA-N
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Description

Fmoc-Gln-OH is a derivative of the amino acid L-glutamine, protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), specifically under Fmoc-chemistry protocols. The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, allowing for selective deprotection and sequential chain elongation without affecting the side-chain protecting groups. The glutamine side chain in this compound is typically unprotected, which necessitates careful handling to prevent side reactions like intramolecular cyclization to a pyroglutamyl derivative or dehydration during activation; for complex syntheses, variants with trityl-based side-chain protection are often recommended. Its primary research value lies in the synthesis of peptides and peptidomimetics for a wide range of applications, including drug discovery, development of biochemical probes, structural biology studies, and epitope mapping. Incorporating glutamine is essential for introducing hydrogen-bonding capabilities, amide functionality, and structural flexibility into the peptide backbone, which can be critical for protein-protein interactions, substrate recognition, and stabilizing specific secondary structures. Researchers will find this high-purity reagent indispensable for constructing complex peptides with precision and high yields, making it a cornerstone of synthetic biochemistry and pharmaceutical research laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O5 B039730 Fmoc-Gln-OH CAS No. 118609-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGGDFLLNVXNZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922737
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-20-3, 118609-68-0
Record name N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-20-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine
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Strategic Integration of Nα Fmoc L Glutamine in Solid Phase Peptide Synthesis Spps

Nα-Fmoc Protection Scheme and Orthogonal Deprotection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for the α-amino (Nα) group of amino acids like L-Glutamine. nih.govnih.govnih.gov The Fmoc protection scheme is renowned for its principle of orthogonality, which allows for the selective removal of different classes of protecting groups under distinct chemical conditions. nih.govnih.gov This strategy is fundamental to the synthesis of complex peptides, including those with post-translational modifications, as it prevents unwanted reactions at the N-terminus while the peptide chain is elongated. nih.govnih.gov

The Fmoc group is characteristically base-labile and is typically removed under mild, non-acidic conditions, most commonly using a solution of a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). delivertherapeutics.comyoutube.com The deprotection mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. nih.govdelivertherapeutics.comacs.org The liberated DBF is a reactive electrophile that is subsequently scavenged by the amine used for deprotection to prevent side reactions with the newly deprotected N-terminal amine of the peptide. nih.govdelivertherapeutics.com

This base-lability of the Fmoc group is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains, such as the tert-butyl (tBu) or trityl (Trt) groups. nih.govdelivertherapeutics.comtiktok.com This orthogonal system is highly advantageous because the repetitive acid treatments required in older Boc-based strategies, which could prematurely cleave side-chain protecting groups or the peptide from the resin, are avoided. nih.gov Consequently, the Fmoc/tBu strategy allows for the synthesis of complex and modified peptides with greater fidelity. nih.gov

While piperidine is the standard reagent, alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or piperazine (B1678402) have been explored to optimize deprotection kinetics or minimize side reactions such as diketopiperazine formation. delivertherapeutics.comnih.gov Furthermore, novel deprotection methods, such as hydrogenolysis under mildly acidic conditions, have been developed for sensitive peptides where traditional basic conditions are incompatible. nih.govnih.govscispace.com

Protecting GroupAbbreviationTypical Deprotection ReagentCleavage ConditionOrthogonality
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFMildly BasicOrthogonal to acid-labile groups (e.g., Trt, tBu)
TritylTrt95% Trifluoroacetic Acid (TFA)Strongly AcidicOrthogonal to base-labile groups (e.g., Fmoc)
tert-ButyloxycarbonylBocTrifluoroacetic Acid (TFA)AcidicNot fully orthogonal to other acid-labile groups
tert-ButyltBuTrifluoroacetic Acid (TFA)Strongly AcidicOrthogonal to base-labile groups (e.g., Fmoc)

Side-Chain Protection of the Glutamine Amide Moiety

The side chain of glutamine contains a primary amide group that can participate in undesirable side reactions during peptide synthesis. While it can sometimes be used without protection, strategic protection of this amide moiety is often crucial for efficient and high-purity peptide assembly. wikipedia.org

Application of the Trityl (Trt) Protecting Group for Glutamine Side-Chain

In Fmoc-based SPPS, the trityl (Trt) group is the most commonly employed protecting group for the side-chain amide of glutamine, creating Fmoc-Gln(Trt)-OH. tiktok.comwikipedia.org The Trt group is a bulky, acid-labile protecting group that offers several distinct advantages.

Firstly, it effectively prevents the dehydration of the glutamine side-chain amide to a nitrile, a significant side reaction that can be promoted by the carbodiimide (B86325) reagents used for activation. wikipedia.org Secondly, the introduction of the hydrophobic Trt group markedly improves the solubility of the Fmoc-amino acid derivative. wikipedia.org Fmoc-Gln-OH itself has very low solubility in standard SPPS solvents like DMF, whereas Fmoc-Gln(Trt)-OH is readily soluble, facilitating more efficient and reliable coupling reactions. wikipedia.org

The Trt group is stable to the basic conditions used for Nα-Fmoc deprotection but is cleaved simultaneously with other acid-labile side-chain protecting groups and the peptide from the resin during the final cleavage step, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). tiktok.comwikipedia.org This compatibility makes it an integral part of the standard orthogonal Fmoc/tBu protection strategy.

Strategies for Utilizing Unprotected Glutamine in Specific Synthesis Platforms, e.g., DNA-Encoded Chemical Libraries

In specialized synthesis platforms like DNA-encoded chemical libraries (DECLs), the reaction conditions must be compatible with the stability of the DNA oligonucleotide tag. nih.govtiktok.com The strong acidic conditions required to remove conventional side-chain protecting groups like Trt are not suitable for DNA, which is prone to degradation in acid. nih.gov Consequently, strategies have been developed to incorporate amino acids with minimal or no side-chain protection.

For the synthesis of peptide-based DECLs, this compound is often used without a side-chain protecting group. nih.govtiktok.com Research has shown that unprotected this compound can be coupled effectively in aqueous-organic solvent mixtures suitable for on-DNA synthesis, with one study identifying a 20% DMF in methanol (B129727) mixture as optimal. nih.gov

However, using unprotected glutamine is not without challenges. The risk of side-chain dehydration to a nitrile during the coupling step remains a concern in Fmoc chemistry. tiktok.com Furthermore, while some studies report successful couplings, others note that analogous unprotected amides, like asparagine, can fail to couple under various conditions, suggesting that the success of using unprotected this compound may be sequence-dependent or require careful optimization of coupling reagents and conditions. tiktok.com Despite these challenges, the avoidance of harsh deprotection steps makes the use of unprotected glutamine a necessary and viable strategy in the DNA-compatible chemical space.

Impact of Side-Chain Protection on Peptide Assembly Efficiency

The decision to protect the glutamine side chain has a direct and significant impact on the efficiency of peptide assembly. The primary benefit of using a protecting group like Trt is the prevention of side reactions, most notably the formation of a nitrile from the side-chain amide. wikipedia.org This side reaction leads to a permanently modified and incorrect peptide sequence, reducing the yield of the desired product.

Furthermore, side-chain protection enhances the solubility of the amino acid building block, as seen with Fmoc-Gln(Trt)-OH. wikipedia.org Improved solubility ensures that the coupling reaction can proceed at an effective concentration, leading to higher coupling efficiency and preventing issues related to precipitation during automated synthesis.

Amide Bond Formation: Coupling Reagents and Reaction Kinetics

The formation of the peptide bond between the carboxylic acid of the incoming this compound and the free N-terminal amine of the growing peptide chain is the central event in SPPS. This reaction requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent and the reaction conditions are critical for ensuring rapid and complete bond formation while minimizing side reactions, especially racemization.

Optimization of Coupling Conditions for Efficient Glutamine Incorporation

The successful incorporation of glutamine residues into a growing peptide chain is critical for the synthesis of many biologically active peptides. However, the use of Nα-Fmoc-L-glutamine (this compound) in Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges, primarily related to its poor solubility and the potential for side reactions involving the side-chain amide group. advancedchemtech.compeptide.com Optimization of the coupling conditions is therefore essential to mitigate these issues, ensuring high coupling efficiency and the purity of the final peptide product. Key strategies involve the use of side-chain protected derivatives, careful selection of coupling reagents, and adjustment of reaction parameters.

A primary and widely adopted strategy to overcome the challenges associated with this compound is the use of a side-chain protecting group. The standard and most effective reagent for this purpose is Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH). cem.com The bulky trityl (Trt) group provides two significant advantages. Firstly, it sterically hinders and prevents the dehydration of the side-chain amide to the corresponding nitrile, a side reaction that is particularly prevalent during the activation step, especially when carbodiimide-based coupling reagents are used. advancedchemtech.compeptide.compeptide.com Secondly, the Trt group dramatically enhances the solubility of the amino acid derivative in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating a more efficient and complete coupling reaction. advancedchemtech.compeptide.com The use of Fmoc-Gln(Trt)-OH has been shown to yield significantly purer peptides compared to other glutamine derivatives. advancedchemtech.com

Comparison of this compound and Fmoc-Gln(Trt)-OH in SPPS
PropertyThis compoundFmoc-Gln(Trt)-OH
Solubility in DMFLowReadily Soluble advancedchemtech.compeptide.com
Risk of Side-Chain DehydrationHigh (especially with carbodiimides) advancedchemtech.compeptide.comNegligible (prevented by Trt group) peptide.compeptide.com
Recommended UseNot generally recommended for SPPSStandard reagent for Gln incorporation cem.com

The choice of coupling reagent is another critical parameter for the efficient incorporation of glutamine. While carbodiimides like diisopropylcarbodiimide (DIC) are effective activating agents, their use with unprotected or inadequately protected glutamine can promote the dehydration side reaction. bachem.com Consequently, phosphonium (B103445) or uronium salt-based reagents are generally preferred for coupling glutamine, as they achieve high coupling rates with fewer side reactions. bachem.com Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are routinely used. bachem.comnih.govsigmaaldrich.com These couplings require the presence of a non-nucleophilic base, with N,N-Diisopropylethylamine (DIPEA) being the most common choice. bachem.com

Common Coupling Reagents for Glutamine Incorporation in SPPS
Reagent ClassExamplesRecommendations for Glutamine
Uronium/Aminium SaltsHBTU, HATU, HCTUHighly recommended; provides high coupling efficiency and minimizes side reactions when used with Fmoc-Gln(Trt)-OH. bachem.comnih.gov
Phosphonium SaltsPyBOP, PyAOPEffective alternative to uronium salts; promotes rapid amide bond formation. sigmaaldrich.com
CarbodiimidesDIC, DCCUse with caution; can cause dehydration of the Gln side chain if protection is absent or insufficient. advancedchemtech.combachem.com Often used with additives like Oxyma Pure or HOBt to minimize racemization. bachem.com

Further optimization can be achieved by adjusting other reaction conditions. For difficult sequences, which may arise from peptide aggregation, strategies such as increasing the coupling time or performing a second coupling (double coupling) can be employed to drive the reaction to completion. uci.edugyrosproteintechnologies.com The choice of solvent also plays a role. While DMF is the standard, research has explored the use of alternative solvents or binary mixtures to enhance solubility and improve reaction kinetics for problematic amino acids. unifi.it For example, N-butylpyrrolidinone (NBP) has been studied as a greener alternative to DMF, with optimized protocols developed for difficult residues like arginine, suggesting its potential applicability for improving glutamine coupling. rsc.org Finally, implementing a capping step after the coupling reaction, often using acetic anhydride, is a crucial quality control measure. gyrosproteintechnologies.com Capping permanently blocks any unreacted N-terminal amines, preventing the formation of deletion sequences and simplifying the purification of the final peptide. gyrosproteintechnologies.com

Advanced Methodological Considerations for Nα Fmoc L Glutamine in Complex Peptide Sequences

Addressing Aggregation Phenomena During Glutamine Incorporation

On-resin aggregation of the growing peptide chain is a primary cause of synthetic failure, leading to incomplete coupling and deprotection reactions. peptide.com This phenomenon is often sequence-dependent and is exacerbated by the formation of stable secondary structures, such as β-sheets, which are promoted by hydrogen bonding between peptide backbones. peptide.comunits.it Glutamine-rich sequences are particularly prone to aggregation. researchgate.net

Solvent System Optimization for Preventing On-Resin Aggregation

The choice of solvent plays a crucial role in maintaining the solvation of the peptide-resin complex and disrupting the hydrogen bonds that cause aggregation. peptide.com While dichloromethane (B109758) (DCM) is often used, more polar, hydrogen bond-disrupting solvents are generally more effective for difficult sequences.

High-Polarity Solvents: Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are superior to DCM for improving resin swelling and peptide chain solvation. sigmaaldrich.com Using mixtures, such as 25% DMSO in DMF, can be particularly effective. sigmaaldrich.com

Chaotropic Salts: The addition of chaotropic salts to the wash and/or coupling solutions can disrupt ordered secondary structures. These salts interfere with hydrogen bonding networks, thereby reducing aggregation. peptide.comsigmaaldrich.com Washing the resin with solutions containing these salts before the coupling step is a common strategy. sigmaaldrich.com

Table 1: Solvent and Additive Strategies to Mitigate On-Resin Aggregation

Strategy Agent(s) Mechanism of Action Reference(s)
Solvent Exchange NMP, DMSO (often in a mixture with DMF) Improves solvation of the peptide chain and resin, disrupting interchain hydrogen bonds. peptide.comsigmaaldrich.com
Chaotropic Salts Lithium Chloride (LiCl), Sodium Perchlorate (NaClO₄), Potassium Thiocyanate (KSCN) Disrupts the structure of water and interferes with non-covalent forces like hydrogen bonds, breaking up aggregates. peptide.comsigmaaldrich.com peptide.comsigmaaldrich.comnih.gov

| "Magic Mixture" | DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate | A powerful solvent system designed to overcome severe aggregation by combining multiple disruption mechanisms. | sigmaaldrich.com |

Backbone Amide Protection Strategies to Mitigate Aggregation

A highly effective method to prevent aggregation is the reversible protection of a backbone amide nitrogen. nih.govspringernature.com This modification physically blocks the hydrogen atom required for interchain hydrogen bond formation, which is the root cause of β-sheet-driven aggregation. nih.govresearchgate.net

2,4-Dimethoxybenzyl (Dmb) Group: The Dmb group was one of the first backbone protecting groups introduced. nih.govresearchgate.net It effectively masks the amide bond, leading to a dramatic increase in peptide solubility. nih.gov To circumvent the difficulty of coupling an amino acid to a sterically hindered Dmb-protected secondary amine, commercially available Fmoc-Xaa-(Dmb)Gly-OH dipeptides are often used. sigmaaldrich.comresearchgate.net This strategy introduces two residues at once and avoids the challenging coupling step. sigmaaldrich.com The Dmb group is stable during synthesis and is removed during the final trifluoroacetic acid (TFA)-mediated cleavage. peptide.com

2-Hydroxy-4-methoxybenzyl (Hmb) Group: The Hmb group is another widely used backbone protecting group. nih.gov The hydroxyl group in the Hmb moiety facilitates the coupling to the protected secondary amine via an intramolecular O-to-N acyl transfer mechanism. nih.govpeptide.com While Hmb can theoretically be placed at any position, its introduction often requires non-standard coupling conditions. nih.govnih.gov Like Dmb, Hmb is typically incorporated every six to seven residues to effectively disrupt aggregation. peptide.com

Table 2: Comparison of Backbone Amide Protection Groups

Protecting Group Key Feature Common Application Method Benefits Reference(s)
2,4-Dimethoxybenzyl (Dmb) Masks amide hydrogen; removed by TFA. Use of Fmoc-Xaa-(Dmb)Gly-OH dipeptides. Prevents aggregation; improves solubility; avoids difficult coupling to a secondary amine. sigmaaldrich.comnih.govpeptide.comwustl.edu

| 2-Hydroxy-4-methoxybenzyl (Hmb) | Hydroxyl group assists in coupling via O→N acyl transfer. | Incorporated as an Hmb-amino acid derivative. | Prevents aggregation; can be inserted at various positions in the peptide backbone. | peptide.comnih.govnih.govpeptide.com |

Elevated Temperature and Microwave-Assisted Synthesis

Applying energy to the synthesis can accelerate reaction kinetics and provide the necessary activation energy to overcome aggregation-related steric hindrance. peptide.com

Elevated Temperature: Performing coupling reactions at higher temperatures (e.g., 50-60°C) can significantly improve reaction rates and help disrupt stable secondary structures, leading to more complete couplings in difficult sequences. peptide.com

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool for accelerating SPPS. nih.govnih.govgoogle.com It efficiently heats the solvent and the peptide-resin matrix, drastically reducing the time required for both coupling and Fmoc deprotection steps. nih.gov This rapid cycling minimizes the time the peptide spends in an aggregated state, often resulting in higher purity crude products, even for historically "difficult" sequences. nih.gov For some sequences, the combination of microwave heating and a backbone protection strategy, like a pseudoproline dipeptide, can have a synergistic effect.

Stereochemical Integrity and Racemization Prevention During Coupling

Maintaining the stereochemical integrity of Fmoc-Gln-OH during its activation and coupling is paramount. Racemization at the α-carbon can occur when the carboxyl group is activated, forming a transiently racemizable intermediate. nih.gov The extent of this side reaction is influenced by the coupling reagents, base, and reaction temperature. nih.govluxembourg-bio.com

Coupling Reagents: Uronium/aminium-based reagents (e.g., HBTU, HATU) in the presence of tertiary amines can promote racemization, particularly for sensitive amino acids. nih.govnih.gov Carbodiimide-based activation (e.g., DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma is generally considered milder and less prone to causing racemization. nih.govpeptide.com The combination of DIC/Oxyma is often cited as one of the mildest methods. nih.gov

Base Selection: The choice of base used during coupling has a significant impact. Strong, sterically unhindered bases can increase the rate of racemization. Using a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, can minimize epimerization. luxembourg-bio.commesalabs.com

Temperature Control: While elevated temperatures can combat aggregation, they can also increase the rate of racemization. nih.govnih.gov A balance must be struck, and for particularly sensitive residues, lowering the coupling temperature may be necessary to ensure stereochemical purity. nih.gov

Mitigation of Sequence-Dependent Side Reactions Involving Glutamine

Beyond aggregation, the glutamine side chain itself can participate in undesirable side reactions under the chemical conditions of SPPS.

Formation of Pyroglutamic Acid (Pyro-Glu) During Fmoc Deprotection

When a glutamine residue is located at the N-terminus of the peptide chain, it is susceptible to intramolecular cyclization to form a pyroglutamic acid (pGlu) residue. nih.govacs.org This reaction involves the nucleophilic attack of the free N-terminal amine on the side-chain carbonyl carbon, with the subsequent elimination of ammonia. nih.goveurekalert.org

This cyclization is often catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF). peptide.com The formation of pGlu is problematic as it caps (B75204) the N-terminus, preventing further elongation of the peptide chain and complicating purification. nih.gov While this reaction can occur spontaneously, it is a well-documented side reaction in peptide synthesis. eurekalert.orgresearchgate.net The rate of pyroglutamate (B8496135) formation can be accelerated by elevated temperatures. eurekalert.org

Strategies to mitigate this include:

Careful control of deprotection times and conditions.

The use of protecting groups on the glutamine side-chain amide, such as the trityl (Trt) group, which is standard in Fmoc-Gln(Trt)-OH.

In some cases, adding HOBt to the deprotection solution has been reported to suppress this side reaction, similar to its effect in reducing aspartimide formation. peptide.com

Other Amide-Related Rearrangements and Their Suppression

Beyond the well-documented pyroglutamate formation, the side-chain amide of glutamine is susceptible to other rearrangements during Fmoc-based solid-phase peptide synthesis (SPPS), particularly in the context of complex sequences. These side reactions can lead to the formation of impurities that are often difficult to separate from the target peptide, thereby compromising the yield and purity of the final product. Understanding the mechanisms of these rearrangements and the strategies for their suppression is critical for the successful synthesis of glutamine-containing peptides.

The two primary amide-related side reactions, other than pyroglutamate formation, are dehydration to a nitrile and intramolecular cyclization to a glutarimide (B196013) intermediate.

Dehydration to Nitrile:

The amide side chain of glutamine can undergo dehydration to form a nitrile functionality. This irreversible modification is particularly problematic when using carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), especially during the synthesis of long peptides where glutamine residues are repeatedly exposed to activation conditions. peptide.com The mechanism involves the activation of the side-chain amide by the coupling reagent, followed by the elimination of water.

Glutarimide Formation:

Another significant side reaction is the intramolecular attack of the backbone amide nitrogen on the side-chain carbonyl carbon, leading to the formation of a six-membered glutarimide ring. nih.govnih.govrsc.org This rearrangement is sequence-dependent and can be catalyzed by both acidic and basic conditions encountered during SPPS. The formation of a glutarimide intermediate can lead to subsequent byproducts, including the corresponding α- and γ-glutamic acid-containing peptides upon ring opening. rsc.org Studies have shown that the sequence Glu(Gly)-OAll is particularly prone to glutarimide formation. nih.gov

Suppression of Amide-Related Rearrangements:

The most effective and widely adopted strategy to suppress these amide-related side reactions is the use of a protecting group for the side-chain amide of glutamine.

Side-Chain Protecting Groups:

The trityl (Trt) group is the most common and preferred protecting group for the glutamine side chain in Fmoc-SPPS. peptide.comiris-biotech.de The bulky trityl group provides steric hindrance that effectively prevents both dehydration to the nitrile and the formation of the glutarimide intermediate. peptide.com Fmoc-Gln(Trt)-OH is readily soluble in standard SPPS solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP), in contrast to the poor solubility of unprotected this compound. peptide.com The Trt group is labile to standard trifluoroacetic acid (TFA) cleavage conditions, allowing for its removal during the final deprotection and cleavage from the resin. peptide.com

Other protecting groups have also been explored, although they are less commonly used than Trt. These include:

Xanthyl (Xan): While more commonly employed in Boc-chemistry, Fmoc-Gln(Xan)-OH has been used. peptide.com

Methoxytrityl (Mmt): The Mmt group is more acid-labile than Trt and can be removed under milder acidic conditions, which can be advantageous in certain synthetic strategies. iris-biotech.de

2,4,6-Trimethoxybenzyl (Tmob): This protecting group has also been utilized for glutamine side-chain protection.

The selection of the protecting group can have a significant impact on the purity of the final peptide. The use of Fmoc-Gln(Trt)-OH has been shown to result in significantly purer peptides compared to other derivatives used for the introduction of glutamine.

Impact of Coupling Reagents and Conditions:

While side-chain protection is the primary method of suppression, the choice of coupling reagents and reaction conditions can also influence the extent of these side reactions, especially when unprotected this compound is used.

Coupling Reagents: Carbodiimide (B86325) reagents are known to promote nitrile formation. peptide.com The use of uronium/aminium-based coupling reagents, such as HBTU or HATU, in conjunction with an additive like HOBt, can sometimes mitigate this side reaction, although side-chain protection remains the most reliable approach.

Temperature: Elevated temperatures during coupling can increase the rate of side reactions. csbio.com Therefore, maintaining a controlled temperature is advisable, particularly for sensitive sequences.

The following table summarizes the key amide-related side reactions of this compound and the primary strategies for their suppression.

Side ReactionDescriptionPrimary Suppression Strategy
Nitrile Formation Dehydration of the side-chain amide to a nitrile, often promoted by carbodiimide coupling reagents. peptide.comchemguide.co.ukUse of a side-chain protecting group, most commonly Trityl (Trt). peptide.compeptide.com
Glutarimide Formation Intramolecular cyclization to form a six-membered glutarimide ring, which is sequence-dependent. nih.govnih.govrsc.orgresearchgate.netUse of a side-chain protecting group (e.g., Trt) to sterically hinder the cyclization. nih.gov
Pyroglutamate Formation Intramolecular cyclization of an N-terminal glutamine to form a five-membered pyroglutamate ring. peptide.comUse of a side-chain protecting group (e.g., Trt) or addition of HOBt to the deprotection solution. peptide.com

Innovations in Sustainable Peptide Synthesis Utilizing Nα Fmoc L Glutamine

Green Chemistry Principles in Fmoc-Based SPPS

The Fmoc/t-Bu (tert-butyl) strategy is the predominant method for peptide synthesis in both academic and industrial settings. peptide.comcsic.esrsc.org This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid polymer support. csic.es While effective, conventional Fmoc-SPPS generates substantial chemical waste, with the bulk comprised of solvents used for washing, coupling, and deprotection steps. peptide.comrsc.org Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used but face increasing regulatory scrutiny due to their toxicity. peptide.comrsc.org

The application of the 12 Principles of Green Chemistry to SPPS aims to mitigate these environmental and health impacts. rsc.org Key areas of focus include:

Waste Prevention: Developing protocols that minimize solvent usage, for instance, by reducing the number of washing steps. peptide.com

Safer Solvents and Auxiliaries: Identifying and validating non-hazardous, biodegradable, and sustainably sourced alternatives to conventional solvents like DMF. peptide.comrsc.org

Design for Energy Efficiency: Optimizing reaction conditions, sometimes with microwave assistance, to shorten synthesis times and reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Exploring solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources. acs.org

The shift towards greener SPPS is not merely an environmental consideration but a necessary evolution to ensure the long-term sustainability and regulatory compliance of therapeutic peptide manufacturing. doaj.org

Development and Evaluation of Eco-Friendly Solvent Systems for Fmoc-Gln-OH Coupling and Deprotection

A critical factor in replacing traditional solvents is ensuring the solubility of the necessary reagents, including the protected amino acids. For glutamine, the side-chain is typically protected with a trityl (Trt) group, yielding Fmoc-Gln(Trt)-OH. This protection prevents dehydration side reactions during activation and improves solubility compared to the unprotected version. advancedchemtech.compeptide.com

The solubility of Fmoc-Gln(Trt)-OH has been evaluated in a range of green solvents. A study by Lopez et al. systematically tested its solubility at a 0.2 M concentration, which is standard for SPPS. nih.gov The findings are summarized in the interactive table below.

Table 1: Solubility of Fmoc-Gln(Trt)-OH and Reagents in Various Green Solvents (0.2 M)
SolventFmoc-Gln(Trt)-OHFmoc-Gly-OHOxymaDICDIU
AnisoleInsolubleInsolubleSolubleSolubleInsoluble
N-Ethylpyrrolidone (NEP)SolubleSolubleSolubleSolubleSoluble
N,N'-Dimethylpropyleneurea (DMPU)SolubleSolubleSolubleSolubleSoluble
Tetrahydrofuran (THF)SolubleSolubleSolubleSolublePartially Soluble
N-Butylpyrrolidone (NBP)SolubleSolubleSolubleSolubleSoluble
2-Methyltetrahydrofuran (2-MeTHF)SolubleSolubleSolubleSolublePartially Soluble
Cyclopentyl methyl ether (CPME)SolubleSolubleSolubleSolubleInsoluble
γ-Valerolactone (GVL)SolubleSolubleSolubleSolubleSoluble
Propylene Carbonate (PC)SolubleSolubleSolubleSolubleSoluble
N-Formylmorpholine (NFM)SolubleSolubleSolubleSolubleSoluble
N-Octylpyrrolidone (NOP)SolubleSolubleSolubleSolubleSoluble
Dimethyl isosorbide (B1672297) (DMI)SolubleSolubleSolubleSolubleSoluble
Triethyl phosphate (B84403) (TEP)SolubleSolubleSolubleSolubleSoluble
Diethyl carbonate (DEC)InsolubleInsolubleInsolubleSolubleInsoluble

Data sourced from Lopez et al. nih.gov S: Soluble; PS: Partially Soluble; I: Insoluble. DIC: N,N'-diisopropylcarbodiimide; DIU: N,N'-diisopropylurea.

As the table shows, solvents like N-Butylpyrrolidone (NBP) and 2-MeTHF successfully dissolve Fmoc-Gln(Trt)-OH and other key reagents, positioning them as viable alternatives to DMF. acs.orgnih.gov In another study, Fmoc-Gln(Trt)-OH demonstrated better solubility in the green solvent triethyl phosphate (TEP) than the corresponding asparagine derivative, Fmoc-Asn(Trt)-OH. tandfonline.comtandfonline.com

The kinetics of the Fmoc deprotection step are also highly sensitive to the solvent choice. nih.govtandfonline.com Studies using Fmoc-Val-OH as a model show that deprotection with 20% piperidine (B6355638) can be slower in green solvents like dipropyleneglycol dimethylether (DMM) compared to DMF. nih.gov However, in a mixture of anisole/N-octyl pyrrolidone (NOP), the deprotection was complete in 4 minutes, a time comparable to that in DMF. tandfonline.com While slower deprotection might be acceptable, it requires careful optimization for each solvent system to prevent incomplete Fmoc removal, which leads to deletion impurities, a particular concern in the synthesis of glutamine-rich sequences known for aggregation. csic.essigmaaldrich.com

Furthermore, the choice of solvent can influence the rate of side reactions. N-Butylpyrrolidone (NBP), for example, has been shown to reduce the level of aspartimide formation, a common side reaction involving aspartic acid, when compared to DMF. nih.gov This suggests that a switch to certain green solvents can be synthetically beneficial, improving the purity of crude peptides containing sensitive residues like glutamine. nih.govnih.gov Glutamine itself can contribute to peptide aggregation through side-chain hydrogen bonding, which complicates synthesis. sigmaaldrich.combiorxiv.orgnih.gov The use of effective, well-solvating green solvents is crucial to disrupt these interactions and maintain high synthetic efficiency. nih.gov

Process Intensification and Automation in Large-Scale Production

The increasing demand for therapeutic peptides necessitates manufacturing processes that are not only sustainable but also efficient, scalable, and reliable. nih.govbachem.com Process intensification and automation are key to achieving these goals in large-scale SPPS. bachem.com

Automation of SPPS involves robotic systems that precisely handle the repetitive cycles of deprotection, washing, and coupling, minimizing human error and ensuring process reproducibility. bachem.com This is particularly vital for complex sequences, including those containing multiple glutamine residues, where consistent reaction conditions are paramount to avoiding aggregation and maximizing yield. sigmaaldrich.comnih.gov

Several strategies for process intensification are being explored:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer better control over reaction parameters and potentially reduce waste. nih.gov

Innovative Purification Technologies: Technologies like multi-column continuous chromatography (MCSGP) are being implemented to make the downstream purification process more sustainable by significantly reducing solvent consumption and increasing throughput. bachem.com

Integrating green chemistry principles into these intensified and automated platforms is the future of large-scale peptide manufacturing. The successful use of this compound in these systems depends on robust protocols that account for its solubility and reactivity in eco-friendly solvents. nih.govnih.gov As the industry moves towards greener production, the validation of solvents like NBP and solvent mixtures like anisole/NOP in automated, large-scale synthesizers becomes crucial for the cost-effective and environmentally responsible production of glutamine-containing peptide therapeutics. nih.govtandfonline.com

Analytical Methodologies for Quality Assurance of Nα Fmoc L Glutamine Derived Peptides

In-Process Monitoring Techniques for Peptide Elongation

In-process monitoring during solid-phase peptide synthesis (SPPS) is critical for maximizing yield and purity by ensuring that each coupling and deprotection step proceeds to completion. s4science.at Real-time feedback allows for immediate adjustments, such as extending reaction times or repeating a coupling step, to prevent the accumulation of difficult-to-remove impurities. s4science.atnih.gov

Several techniques are employed to monitor the progress of peptide elongation:

UV-Vis Spectrophotometry : A common method involves monitoring the deprotection of the Fmoc group. The Fmoc group exhibits a strong UV absorbance. During the deprotection step, the cleaved Fmoc-piperidine adduct is released into the solution. By measuring the UV absorbance of the solution flowing from the reactor, the completion of the deprotection reaction can be quantitatively monitored. nih.govresearchgate.net

Colorimetric Tests : Simple, qualitative tests are often used to detect the presence of unreacted free amino groups on the resin after a coupling step. The Kaiser test (ninhydrin test) is a widely used example. A positive result (a blue color) indicates an incomplete coupling, signaling the need for a second coupling reaction. ias.ac.inrsc.org

Refractive Index (RI) Measurement : Real-time monitoring of the refractive index of the reaction solution is an emerging process analytical technology (PAT). Mass is transferred from the solution to the solid support during coupling and from the solid support to the solution during deprotection. These changes in the concentration of dissolved mass alter the solution's refractive index, which can be measured in real-time to monitor each step of the synthesis cycle. s4science.at

Real-Time Flow Reactor Monitoring : Advanced systems incorporating variable bed flow reactors can monitor physical changes in the resin bed. On-resin aggregation, a significant challenge in SPPS, can be detected by changes in flow pressure and resin bed volume, while UV-vis monitoring simultaneously tracks the Fmoc deprotection. researchgate.net

These in-process controls are fundamental to a successful synthesis, particularly for complex or aggregation-prone sequences, ensuring that the crude peptide is of the highest possible quality before moving to post-synthesis purification and analysis.

Post-Synthesis Purity Assessment of Glutamine-Containing Peptides

After the peptide is synthesized and cleaved from the solid support, a comprehensive analysis is required to determine its purity, confirm its structure, and identify any impurities. These impurities can include by-products from side reactions, such as the cyclization of N-terminal glutamine to pyroglutamate (B8496135), deamidation, or deletion sequences. olitecn.grmdpi.comresearchgate.net

Chromatography is the cornerstone of peptide purity analysis, providing high-resolution separation of the target peptide from closely related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for assessing the purity of synthetic peptides. hplc.euharvardapparatus.com It separates molecules based on their hydrophobicity. The peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. hplc.euacs.org

Key applications and findings from RP-HPLC analysis include:

Purity Determination : RP-HPLC provides a chromatogram where the area of the main peak relative to the total area of all peaks gives a quantitative measure of the peptide's purity. olitecn.gr For quality control, shallow gradients are recommended to ensure co-eluting impurities are resolved. nih.gov

Impurity Identification : The technique can separate peptides that differ by a single amino acid, as well as identify common glutamine-related impurities. hplc.euharvardapparatus.com For instance, the formation of N-terminal pyroglutamate from glutamine results in a less polar, earlier-eluting peak. mdpi.com Deamidation of glutamine to glutamic acid also causes a shift in retention time. hplc.eu

Method Validation : Validated HPLC methods are crucial for the routine quality control of glutamine-containing products. Validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). scirp.orgscirp.orgresearchgate.net

Table 1: Example of Validated HPLC Method Parameters for L-Glutamine Analysis. scirp.orgscirp.orgresearchgate.net
ParameterCondition/Result
ColumnIon-Exchange or Reversed-Phase C18
Mobile PhaseGradient or isocratic elution with buffers and/or organic solvents (e.g., Acetonitrile)
Flow RateTypically 0.4 - 1.0 mL/min
DetectionUV at 210 nm or post-column derivatization with Ninhydrin (detection at 570 nm)
Linearity (r²)> 0.999
Accuracy (% Recovery)~99.8%
LOD~20 µg/mL (without derivatization)
LOQ~0.35 µg/mL (with derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) has more limited, but specific, applications in peptide analysis. Because peptides are non-volatile, they must first be chemically modified (derivatized) to increase their volatility. americanpeptidesociety.orgacs.org This typically involves hydrolysis of the peptide into its constituent amino acids, followed by derivatization of the amino acids. nih.govacs.org

A significant consideration for glutamine-containing peptides is the potential for chemical conversion during sample preparation. Studies have shown that γ-glutamyl peptides can undergo intramolecular conversion to pyroglutamate during the derivatization process (e.g., esterification with HCl/Methanol). nih.gov While this complicates direct analysis, GC-MS is a powerful tool for:

Amino Acid Analysis : After hydrolysis and derivatization, GC-MS can be used to confirm the amino acid composition of the peptide. nih.govacs.org

Enantiomeric Purity : When coupled with a chiral column, GC-MS is highly effective for determining the enantiomeric purity of the constituent amino acids, as discussed in section 5.3. nih.govscite.ai

Spectroscopic methods provide critical information about the peptide's structure, conformation, and the presence of specific functional groups.

UV-Vis Spectroscopy : In addition to its use in HPLC detection, UV-Vis spectroscopy can confirm the presence of aromatic amino acids (Trp, Tyr, Phe) which absorb around 280 nm. The Fmoc group itself has a characteristic absorbance that can be used to confirm its removal. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet). Specific vibrational frequencies of the amide bonds (Amide I and Amide II bands) are sensitive to the peptide's conformation. For example, consistent β-sheet formation can be confirmed across different sample preparations by analyzing the FTIR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly proton (¹H) NMR, is a powerful tool for detailed structural elucidation. It provides information on the connectivity of atoms and the three-dimensional structure of the peptide in solution. It can be used to confirm the sequence and identify impurities by detecting unique signals not present in the target peptide's spectrum. rsc.org

Assessment of Enantiomeric Purity in Synthesized Peptides

The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. nih.govresearchgate.net The starting material, Fmoc-L-Gln-OH, must be of high enantiomeric purity. Reputable suppliers provide reagents with enantiomeric purity of ≥99.8%. cem.comchemimpex.com However, racemization (the conversion of an L-amino acid to its D-enantiomer) can occur during peptide synthesis, particularly during the activation step of the amino acid coupling. nih.govresearchgate.net Therefore, assessing the enantiomeric purity of the final peptide is a critical quality control step.

The primary methods for this assessment involve:

Peptide Hydrolysis : The peptide is completely hydrolyzed into its individual amino acids, typically using strong acid (e.g., 6N HCl). researchgate.net To account for any racemization that might occur during the hydrolysis itself, the process can be carried out in deuterated acid (e.g., DCl/D₂O). researchgate.net

Chiral Chromatography : The resulting amino acid mixture is then analyzed using a chiral chromatographic technique to separate the L- and D-enantiomers.

Chiral GC-MS : After derivatization, the amino acids are separated on a chiral GC column and detected by mass spectrometry. This is a highly sensitive method for quantifying the amount of D-isomer present. nih.govscite.ai

Chiral HPLC-MS : The amino acid hydrolysate can be analyzed directly by chiral HPLC, often coupled with mass spectrometry for sensitive and specific detection, avoiding the need for derivatization. researchgate.net

Research has focused on optimizing reaction conditions to minimize racemization. For example, in the synthesis of noncanonical amino acids, the choice of base and reaction time can dramatically impact the final enantiomeric excess (% ee), as shown in the table below.

Table 2: Example of Reaction Optimization to Preserve Enantiomeric Purity during Synthesis. nih.gov
EntryBaseEquivalents of BaseYield (%)Enantiomeric Excess (% ee)
1K₂CO₃4.0687
2K₂CO₃2.07480
3Cs₂CO₃4.07396
4Cs₂CO₃2.08998

By carefully selecting synthesis conditions and employing rigorous analytical techniques, the stereochemical integrity of glutamine-containing peptides can be assured, which is paramount for their intended biological function. nih.govresearchgate.net

Translational and Biomedical Applications of Nα Fmoc L Glutamine in Research

Design and Synthesis of Peptide-Based Therapeutics

The synthesis of peptides with high purity and yield is fundamental to the development of peptide-based drugs. Fmoc-Gln-OH and its side-chain protected derivative, Fmoc-Gln(Trt)-OH, are key components in this process, enabling the controlled, stepwise addition of glutamine residues into a growing peptide chain during SPPS. chemimpex.comcem.com This precise control over the amino acid sequence is critical for achieving the desired therapeutic effect. chemimpex.com The use of Fmoc chemistry offers milder reaction conditions compared to older Boc/Benzyl methods, which is particularly advantageous for creating modified peptides, such as those with post-translational modifications, that might be unstable under harsh acidic cleavage conditions. altabioscience.comnih.gov

Contributions to Drug Discovery and Development Platforms

This compound is a crucial raw material in the synthesis of numerous peptide therapeutics, including complex GLP-1 (Glucagon-like peptide-1) receptor agonists like Semaglutide and Tirzepatide, which are used in metabolic disorder treatments. etwinternational.com The resurgence of peptide drug discovery has been supported by the robustness and flexibility of synthetic approaches like Fmoc-SPPS, which allows for the exploration of a wide chemical space beyond the limitations of biological systems. nih.gov The availability of high-purity Fmoc-amino acids, including this compound, facilitates the development of automated and parallel synthesis platforms, accelerating the discovery and optimization of new peptide drug candidates. altabioscience.com These platforms rely on the consistent performance of building blocks like Fmoc-Gln(Trt)-OH to ensure high coupling efficiency and the generation of high-quality peptide libraries for screening. chemimpex.com

Exploration in Oncology and Immunology Research

In the fields of oncology and immunology, this compound is instrumental in the synthesis of peptides for various research and therapeutic applications. One prominent area is the development of antibody-drug conjugates (ADCs), a promising class of cancer therapeutics that deliver a cytotoxic payload to specific cancer cells. nih.gov The peptide linkers in ADCs are often synthesized using Fmoc-SPPS, and glutamine residues can be part of these linker structures or the antibody itself. Furthermore, enzymatic strategies targeting glutamine residues have been developed for the site-selective conjugation of drugs to antibodies. nih.gov

Fmoc chemistry is also the method of choice for synthesizing glycopeptides, which are vital for immunological studies. nih.gov For example, O-linked glycopeptides based on serine or threonine, such as the tumor-associated Tn-antigen, are important targets in cancer vaccine development and diagnostics. merckmillipore.com The synthesis of these complex molecules is made possible by using Fmoc-protected amino acid building blocks that are compatible with the mild conditions of the Fmoc-SPPS protocol. merckmillipore.com

Engineering of Proteins and Peptide Analogs

The modification of protein and peptide structures to enhance their therapeutic properties is a cornerstone of modern drug development. Fmoc-Gln(Trt)-OH is employed in protein engineering to introduce specific amino acid changes aimed at improving protein stability, functionality, and plasma half-life. chemimpex.com By substituting natural amino acids with alternatives or introducing non-natural amino acids via SPPS, researchers can fine-tune the biological activity and selectivity of a peptide. The stability and reactivity of Fmoc-Gln(Trt)-OH make it a reliable tool for researchers synthesizing complex proteins and peptides where precise sequence control is necessary to achieve the desired functional improvements. chemimpex.com

Bioconjugation Strategies for Functionalizing Biomolecules

Bioconjugation is the process of chemically linking two biomolecules to create a new construct with combined or enhanced functionalities. nih.gov Fmoc-Gln(Trt)-OH is used in the synthesis of peptides that are subsequently linked to other molecules, such as diagnostic agents or drug carriers, to improve their efficacy. chemimpex.comchemimpex.com Glutamine itself is a target for specific bioconjugation reactions. For instance, enzymes like transglutaminase can form a stable isopeptide bond between a glutamine side chain on a protein or peptide and a primary amine on another molecule, enabling site-specific functionalization. nih.gov The ability to incorporate glutamine into a peptide sequence with precision using this compound is therefore essential for designing biomolecules amenable to these advanced bioconjugation strategies. chemimpex.com

Synthesis of Glutamine Mimics and Modified Peptides for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds in drug discovery. researchgate.netcopernicus.org Fmoc-protected amino acids are central to creating libraries of peptide analogs for SAR studies. nih.gov Researchers synthesize novel glutamine mimics, often derived from Nα-Fmoc glutamic acid analogues, to probe the functional role of the glutamine side chain in peptide-protein interactions. nih.gov By systematically modifying parts of a peptide—for instance, by replacing a glutamine residue with a constrained or altered mimic—and assessing the impact on biological activity, scientists can identify the key structural features required for potency and selectivity. nih.govnih.gov This approach has been used to develop inhibitors for specific biological targets and to create novel antimicrobial agents. nih.govnih.gov

Future Directions and Emerging Research Avenues in Nα Fmoc L Glutamine Chemistry

Novel Protecting Group Chemistries for Glutamine Side-Chain

The protection of the glutamine side-chain amide is critical to prevent unwanted side reactions and improve solubility. While the triphenylmethyl (Trt) group is widely used, research continues to seek more robust and efficient alternatives.

Detailed research has led to the development of several promising protecting groups. Xanthenyl (Xan) based groups, for instance, have been shown to yield purer peptide products compared to those synthesized using traditional Nω-2,4,6-trimethoxybenzyl (Tmob) or Trt protection. nih.gov These Nω-xanthenyl derivatives are prepared through acid-catalyzed reactions of xanthydrols with Fmoc-Gln-OH and are readily cleaved during the final acidolytic step. nih.gov Another class, the trialkoxybenzyl (Taob) protecting groups, offers good solubility in organic solvents and stability, allowing for direct coupling without significant side reactions. google.comgoogleapis.com These advancements are crucial for synthesizing challenging peptide sequences where glutamine residues are present. nih.gov

Table 1: Comparison of Side-Chain Protecting Groups for Glutamine
Protecting GroupAbbreviationKey AdvantagesReference
TriphenylmethylTrtCommonly used, provides good protection. nih.gov
2,4,6-TrimethoxybenzylTmobAlternative to Trt, acid labile. nih.govgoogleapis.com
9H-xanthen-9-ylXanLeads to purer final peptide products compared to Tmob and Trt. nih.gov nih.gov
TrialkoxybenzylTaobStable in solution, good solubility, couples directly without side reactions. google.comgoogleapis.com google.comgoogleapis.com

Development of Advanced Coupling Reagents and Catalytic Systems

The choice of coupling reagent is paramount for achieving high efficiency and minimizing racemization, especially for sterically hindered or problematic amino acids like glutamine. While carbodiimide (B86325) reagents such as Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are foundational, they can promote side reactions like nitrile formation from the glutamine side chain. peptide.com

To circumvent these issues, modern peptide synthesis increasingly relies on onium salt-based reagents. uni-kiel.de These are categorized primarily into aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). acs.org These reagents form active esters, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, which leads to efficient coupling with a lower risk of side reactions. peptide.comresearchgate.net More recently, safety concerns regarding the potentially explosive nature of benzotriazole-containing compounds have driven the development of alternatives. acs.orgbachem.com Reagents based on Oxyma Pure, such as COMU, offer comparable or even superior coupling efficiency to HATU without the associated hazards, making them a safer choice for both lab-scale and industrial applications. acs.orgbachem.com The development of these advanced systems ensures that even difficult couplings involving this compound can proceed smoothly, yielding high-purity peptides. uni-kiel.de

Table 2: Selection of Advanced Coupling Reagents
Reagent ClassExample ReagentKey CharacteristicsReference
CarbodiimidesDCC, DICClassic reagents; risk of side reactions with Gln (nitrile formation) and racemization. peptide.com peptide.combachem.com
Aminium/Uronium SaltsHBTU, TBTUPopular reagents, form active esters, water-soluble by-products. bachem.com acs.orgbachem.com
HATUBased on HOAt, highly efficient, especially for sterically hindered couplings. bachem.com acs.orgbachem.com
Phosphonium SaltsPyBOPEfficient coupling, avoids hazardous HMPA by-product associated with original BOP. uni-kiel.de uni-kiel.deacs.org
Oxyma-Based SaltsCOMUHigh coupling efficiency comparable to HATU; non-explosive, safer alternative. acs.orgbachem.com acs.orgbachem.com

Integration with Computational Chemistry and De Novo Peptide Design

Computational chemistry has become an indispensable tool for advancing peptide science, from understanding fundamental structural preferences to designing novel molecules. For glutamine-containing peptides, computational methods like Density Functional Theory (DFT) can predict the conformational preferences imparted by the Gln residue. rsc.org Studies have shown that the glutamine side chain actively participates in hydrogen bonding, stabilizing specific backbone structures such as β-turns and inverse γ-turns. rsc.org

This foundational knowledge is leveraged in de novo peptide design, where algorithms are used to create new peptide sequences intended to fold into a predetermined structure and perform a specific function. researchgate.netnih.gov For example, computational approaches have been successfully used to design peptide macrocycles that inhibit enzymes like New Delhi metallo-β-lactamase 1, with crystal structures confirming that the synthesized peptides adopt the computationally predicted conformation. nih.gov Furthermore, advanced deep learning methods such as RFdiffusion are being developed to design high-affinity protein binders for flexible peptide targets, opening new frontiers in diagnostics and therapeutics. youtube.com This integration of computational design with chemical synthesis allows for the creation of highly specific and potent peptide-based molecules that would be nearly impossible to discover through screening alone. nih.gov

Table 3: Computational Approaches in Glutamine Peptide Research
MethodologyApplicationKey InsightsReference
Density Functional Theory (DFT)Conformational analysisPredicts H-bonding architectures and backbone structures stabilized by the Gln side chain. rsc.org rsc.org
Structure-Guided DesignDe novo design of inhibitorsGenerates novel peptide macrocycles with high affinity and specificity for therapeutic targets. nih.gov nih.gov
Deep Learning (e.g., RFdiffusion)De novo design of bindersDesigns protein binders to conformationally flexible peptide targets. youtube.com youtube.com

Microfluidic and Continuous Flow Synthesis Technologies for High-Throughput Applications

Conventional peptide synthesis, whether in solution or on a solid phase, is typically performed in batch mode, a process that can be time-consuming and generate significant waste. nih.gov Microfluidic and continuous-flow synthesis have emerged as powerful alternatives that offer numerous advantages, including precise control over reaction times and temperatures, enhanced safety, and simplified scalability. nih.govresearchgate.net

These technologies are well-suited for the synthesis of peptides containing this compound. Automated flow-based peptide synthesizers can significantly accelerate the synthesis process, with some systems capable of adding an amino acid residue in just a few minutes. u-tokyo.ac.jp Both solid-phase and solution-phase flow synthesis methodologies are being actively developed. researchgate.netuzh.ch Liquid-phase continuous-flow synthesizers have been created that integrate synthesis, extraction, and concentration units into a single automated system. rsc.org The ability to perform iterative deprotection and coupling steps in a continuous, automated fashion not only increases throughput but also improves reproducibility and can reduce the consumption of expensive reagents, marking a sustainable path forward for the production of complex peptides. acs.orguzh.ch

Table 4: Comparison of Batch vs. Continuous Flow Peptide Synthesis
ParameterConventional Batch SynthesisContinuous Flow SynthesisReference
Reaction ControlLess precise control over temperature and time.Precise, reproducible control of reaction conditions. nih.gov nih.govuzh.ch
Synthesis TimeLonger cycle times for coupling and deprotection.Dramatically accelerated synthesis; can enable rapid protein synthesis. u-tokyo.ac.jpuzh.ch u-tokyo.ac.jpuzh.ch
ScalabilityScaling up can be challenging.Easier to scale up by running the system for longer or in parallel. nih.gov nih.govresearchgate.net
Reagent ConsumptionOften requires large excesses of reagents and solvents. acs.orgCan reduce reagent and solvent usage, improving process mass intensity. acs.org acs.org
AutomationCan be automated, but processes are sequential.Enables fully integrated and automated continuous production. uzh.chrsc.org uzh.chrsc.org

Q & A

Basic Research Questions

Q. How is Fmoc-Gln-OH synthesized, and what purification methods ensure high yield and purity?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed using Fmoc chemistry. The glutamine side chain is protected (e.g., with Trt or Mtt groups) to prevent side reactions. Purification involves reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). Monitor reaction progress via TLC or LC-MS .
  • Quality Control : Purity (>95%) is verified by HPLC, and identity is confirmed via 1^1H/13^{13}C NMR, IR spectroscopy (e.g., carbonyl and amide peaks), and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • HPLC : Quantifies purity (e.g., 99.0% area% under specified conditions) .
  • NMR : Confirms backbone structure and side-chain integrity (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons).
  • Specific Rotation : Measures enantiomeric purity (e.g., [α]D20_{D}^{20} = -19.0° at 1% concentration in DMF) .
  • Elemental Analysis : Validates C, H, and N content (e.g., 64.79% C, 5.43% H, 7.57% N) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols .
  • Storage : Store desiccated at -20°C to prevent hydrolysis or racemization. Solubilized aliquots in DMF or DMSO should be kept at -80°C for long-term stability .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is enantiomeric excess (ee) quantified for this compound?

  • Methods :

  • Chiral HPLC : Separates D/L enantiomers using a chiral stationary phase (e.g., Chirobiotic T column).
  • Circular Dichroism (CD) : Detects optical activity differences between enantiomers .
  • Marfey’s Reagent : Derivatizes free amino groups post-deprotection for UV-based quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Analysis Framework :

Solvent Variability : Test solubility in buffered aqueous solutions (pH 4–8), DMF, DMSO, and acetic acid. notes solubility in water with 1% acetic acid, but discrepancies may arise from impurities or hygroscopicity .

Temperature Dependence : Conduct solubility assays at 4°C, 25°C, and 37°C to identify thermodynamic vs. kinetic factors.

Purity Impact : Compare HPLC profiles of batches with divergent solubility; degraded samples may show reduced solubility .

Q. What strategies optimize coupling efficiency of this compound in SPPS to minimize racemization?

  • Optimization Steps :

Activation Reagents : Use HOBt/DIC or Oxyma Pure/DIC for lower racemization risk vs. HATU .

Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.

Side-Chain Protection : Use Trt (triphenylmethyl) for glutamine’s side chain to reduce steric hindrance .

Real-Time Monitoring : Employ in-situ FTIR to track Fmoc deprotection (disappearance of carbonate carbonyl peak at ~1710 cm1^{-1}) .

Q. How do researchers validate the stability of this compound under varying storage conditions?

  • Experimental Design :

Accelerated Degradation Studies : Incubate samples at 25°C/60% RH and -20°C for 1–6 months. Assess purity via HPLC and chirality via CD .

Mass Spectrometry : Detect hydrolysis products (e.g., free Gln or Fmoc-OH) to identify degradation pathways.

Statistical Modeling : Apply Arrhenius equations to predict shelf life based on activation energy of degradation .

Q. What methodologies address discrepancies in reported biological activity of this compound-containing peptides?

  • Troubleshooting Workflow :

Peptide Purity : Verify by MALDI-TOF MS and amino acid analysis.

Conformational Analysis : Use CD or NMR to assess secondary structure (e.g., α-helix vs. random coil).

Receptor Binding Assays : Compare SPR (surface plasmon resonance) results across labs to control for buffer ionic strength/pH effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.